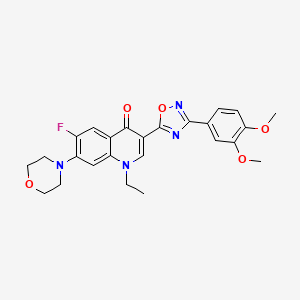

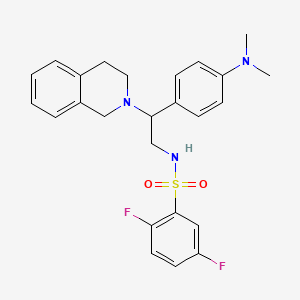

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone is a synthetic chemical product. It belongs to the class of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom .

Synthesis Analysis

The synthesis of oxadiazoles involves the reaction of amidoximes with carboxylic acids and their derivatives . The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Molecular Structure Analysis

Oxadiazoles exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis

Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . They have also been established themselves as potential high-energy core, and their derivatives have shown favorable oxygen balance and positive heat of formations .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone:

Antimicrobial Activity

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone: has shown promising antimicrobial properties. The oxadiazole moiety is known for its broad-spectrum antibacterial and antifungal activities . This compound can be explored for developing new antibiotics to combat resistant bacterial strains and fungal infections.

Anticancer Potential

The compound’s structure suggests potential anticancer activity. Oxadiazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines . Research can focus on evaluating its efficacy in inhibiting cancer cell proliferation and inducing apoptosis, making it a candidate for anticancer drug development.

Anti-inflammatory Properties

Oxadiazole derivatives are known for their anti-inflammatory effects . This compound could be investigated for its ability to reduce inflammation by inhibiting key enzymes and cytokines involved in the inflammatory process. It may serve as a basis for developing new anti-inflammatory medications.

Antioxidant Activity

The presence of the benzofuran moiety in the compound suggests potential antioxidant properties. Benzofuran derivatives are known to scavenge free radicals and protect cells from oxidative stress . This compound could be studied for its ability to prevent oxidative damage in various biological systems.

Agricultural Applications

Oxadiazole derivatives have been explored for their agricultural applications, including as pesticides and herbicides . This compound could be evaluated for its effectiveness in protecting crops from pests and diseases, contributing to sustainable agricultural practices.

Antiviral Activity

Given the structural features of oxadiazole derivatives, this compound may exhibit antiviral properties . Research can focus on its potential to inhibit viral replication and treat viral infections, including emerging viral diseases.

Neuroprotective Effects

Benzofuran derivatives have been studied for their neuroprotective effects . This compound could be investigated for its ability to protect neurons from damage, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Antidiabetic Potential

Oxadiazole derivatives have shown promise in managing diabetes by modulating glucose levels and improving insulin sensitivity . This compound could be explored for its potential to develop new antidiabetic drugs, providing an alternative treatment for diabetes management.

These applications highlight the diverse potential of (3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone in various scientific research fields. Each application warrants further investigation to fully understand and harness its benefits.

Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles Design, synthesis, and biological activity of novel 1,2,4-oxadiazole derivatives

Future Directions

Oxadiazoles have established their potential for a wide range of applications . They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Therefore, the future directions for this compound could involve exploring its potential applications in these areas.

properties

IUPAC Name |

[3-(3-benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O4/c1-27-17-9-5-8-15-11-18(28-20(15)17)22(26)25-12-16(13-25)21-23-19(24-29-21)10-14-6-3-2-4-7-14/h2-9,11,16H,10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WESJVFFIMBODOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C(=O)N3CC(C3)C4=NC(=NO4)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(3-Benzyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(7-methoxybenzofuran-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2657366.png)

![2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2657367.png)

![7-(4-fluorophenyl)-4-(4-(2-fluorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2657386.png)